4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

概要

説明

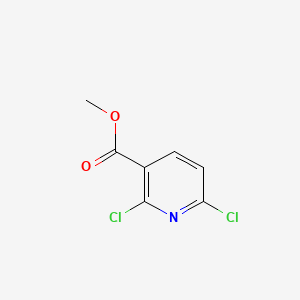

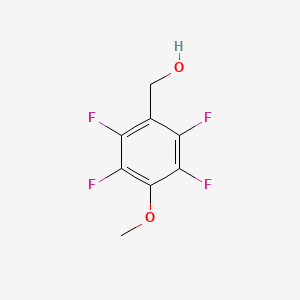

“4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is a common organic compound used as a protecting group in organic synthesis reactions . It has a CAS number of 83282-91-1 .

Synthesis Analysis

The compound can be synthesized from 2,3,5,6-tetrachloroterephthalonitrile through fluorination, hydrolysis, acylation, reduction, and dehydroxylation reactions . This technology has a short synthesis route, high synthesis yield, and low pollution, making it suitable for industrialization .

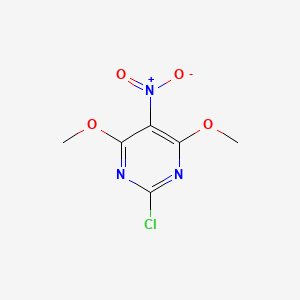

Molecular Structure Analysis

The molecular formula of “4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is C9H8F4O2 . Its molecular weight is 224.15 .

Chemical Reactions Analysis

“4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is used as a reagent in the synthesis of Metofluthrin, a potent new synthetic pyrethroid with high vapor activity against mosquitos .

Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 214.2±35.0 °C at 760 mmHg . The flash point is 106.8±22.5 °C . The vapor pressure is 0.1±0.4 mmHg at 25°C .

科学的研究の応用

Application 1: Synthesis of Metofluthrin

- Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol is used as a reagent in the synthesis of Metofluthrin . Metofluthrin is a potent new synthetic pyrethroid with high vapor activity against mosquitos .

- Methods of Application or Experimental Procedures : The synthesis of 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol was achieved from 2,3,5,6-tetrachloroterephthalonitrile through fluorination, hydrolization, acylation, reduction, and dehydroxylation reactions .

- . This technology has short synthesis route, high synthesis yield, and low pollution, making it suitable for industrialization .

Application 2: Estimating Household Exposure to Pyrethroids

- Summary of the Application : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is used as a urinary biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid, in exposed rats .

- Methods of Application or Experimental Procedures : The household exposure to pyrethroids was examined by measuring urinary pyrethroid metabolites in children and the airborne pyrethroids in their residences .

- Results or Outcomes : The study demonstrated widespread exposure to transfluthrin, metofluthrin, profluthrin, and bifenthrin in a sample of Japanese children .

Application 3: Hydroxyl Protection

- Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol is used as a protecting group for hydroxyl groups in organic synthesis .

- Methods of Application or Experimental Procedures : The hydroxyl group of a compound is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol in the presence of a catalyst to form a protected derivative .

- Results or Outcomes : The protected derivative can then be used in further reactions without the hydroxyl group participating, and the protecting group can be removed afterwards to regenerate the hydroxyl group .

Application 4: Fluorination Reagent

- Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol can be used as a fluorination reagent .

- Methods of Application or Experimental Procedures : The compound to be fluorinated is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol under suitable conditions to introduce fluorine atoms into the molecule .

- Results or Outcomes : The fluorinated compound can have different properties compared to the original compound, such as increased stability or altered reactivity .

Application 5: Hydroxyl Protection

- Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol is used as a protecting group for hydroxyl groups in organic synthesis .

- Methods of Application or Experimental Procedures : The hydroxyl group of a compound is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol in the presence of a catalyst to form a protected derivative .

- Results or Outcomes : The protected derivative can then be used in further reactions without the hydroxyl group participating, and the protecting group can be removed afterwards to regenerate the hydroxyl group .

Application 6: Fluorination Reagent

- Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol can be used as a fluorination reagent .

- Methods of Application or Experimental Procedures : The compound to be fluorinated is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol under suitable conditions to introduce fluorine atoms into the molecule .

- Results or Outcomes : The fluorinated compound can have different properties compared to the original compound, such as increased stability or altered reactivity .

Safety And Hazards

The compound is classified as a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEGXOUIWJIPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474837 | |

| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol | |

CAS RN |

35175-79-2 | |

| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)